molecular formula C20H21N3O2 B2384051 (E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 2035004-58-9

(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No. B2384051
CAS RN: 2035004-58-9
M. Wt: 335.407
InChI Key: OQUMEQUGDVMPMX-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is commonly referred to as DPEFA and has been synthesized through different methods. The aim of

Mechanism Of Action

The mechanism of action of DPEFA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various biological pathways. Studies have shown that DPEFA can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. DPEFA has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
DPEFA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and analgesic effects. Studies have shown that DPEFA can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). DPEFA has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells. Additionally, DPEFA has been shown to have analgesic effects in animal models of pain.

Advantages And Limitations For Lab Experiments

One of the advantages of DPEFA is its potential as a building block for the synthesis of new materials. DPEFA can be modified to introduce different functional groups, which can be used to tune the properties of the resulting materials. Another advantage of DPEFA is its potential as a drug candidate for the treatment of cancer and other diseases. However, one of the limitations of DPEFA is its low solubility in water, which can make it difficult to work with in some lab experiments.

Future Directions

There are several future directions for research on DPEFA. One direction is the development of new synthetic methods for DPEFA and its derivatives. Another direction is the study of the mechanism of action of DPEFA and its effects on various biological pathways. Additionally, research can focus on the development of new materials based on DPEFA and the evaluation of their properties. Finally, research can focus on the development of DPEFA as a drug candidate for the treatment of cancer and other diseases.
Conclusion
In conclusion, DPEFA is a compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DPEFA can be synthesized using different methods, and its mechanism of action and effects on various biological pathways are still being studied. DPEFA has various advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

DPEFA can be synthesized using different methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 3-(furan-2-yl)acrylic acid with 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine in the presence of a base and a coupling reagent. The multi-step synthesis method involves the reaction of 3-(furan-2-yl)acrylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine in the presence of a base.

Scientific Research Applications

DPEFA has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DPEFA has been studied for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, DPEFA has been studied for its mechanism of action and its effects on various biological pathways. In materials science, DPEFA has been studied for its potential as a building block for the synthesis of new materials.

properties

IUPAC Name

(E)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15-20(17-7-4-3-5-8-17)16(2)23(22-15)13-12-21-19(24)11-10-18-9-6-14-25-18/h3-11,14H,12-13H2,1-2H3,(H,21,24)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUMEQUGDVMPMX-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CO2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CO2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.